Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate

Description

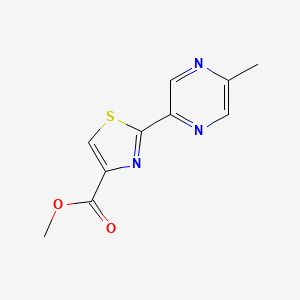

Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 218.26 g/mol . Its structure features a thiazole ring substituted at the 2-position with a 5-methylpyrazine moiety and a methyl carboxylate group at the 4-position of the thiazole. The thiazole ring contributes to its chemical stability and aromaticity, while the pyrazine moiety introduces nitrogen-rich electronic properties, enhancing interactions with biological targets. The carboxylate group improves solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis .

Its structural complexity allows for diverse modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery .

Properties

Molecular Formula |

C10H9N3O2S |

|---|---|

Molecular Weight |

235.26 g/mol |

IUPAC Name |

methyl 2-(5-methylpyrazin-2-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H9N3O2S/c1-6-3-12-7(4-11-6)9-13-8(5-16-9)10(14)15-2/h3-5H,1-2H3 |

InChI Key |

KBYGVTBJFOWKCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C2=NC(=CS2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate typically involves the condensation of appropriate thiazole and pyrazine derivatives. One common method includes the reaction of 2-aminothiazole with 2-chloropyrazine in the presence of a base, followed by esterification with methanol to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyrazine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted thiazole and pyrazine derivatives.

Scientific Research Applications

Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: The compound can inhibit enzyme activity, block receptor sites, or intercalate into DNA, leading to disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Data

Pharmacological Potential

- Methylpyrazine Advantage : The methylpyrazine moiety in the target compound may improve blood-brain barrier penetration compared to pyridine derivatives, making it a candidate for central nervous system (CNS) drug development .

- Comparative Toxicity : Ethyl ester analogs (e.g., ) may exhibit higher metabolic stability but could pose greater hepatotoxicity risks compared to methyl esters .

Biological Activity

Methyl 2-(5-Methylpyrazin-2-yl)thiazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and relevant research findings.

The synthesis of this compound typically involves a multi-step process that integrates various organic reactions. Key synthetic routes include:

- Condensation Reactions : The initial step often involves the condensation of thiazole derivatives with pyrazine compounds.

- Carboxylation : Following the formation of the thiazole-pyrazine hybrid, carboxylation is performed to introduce the carboxylate group.

The compound is characterized by its thiazole ring fused with a pyrazine moiety, contributing to its unique electronic properties and biological interactions.

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting specific enzymes critical for microbial survival .

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound has been shown to interact with specific oncogenic pathways, making it a candidate for further development in cancer therapy .

- Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory activity, which may be beneficial in treating chronic inflammatory diseases. This action is likely mediated through the modulation of pro-inflammatory cytokines and oxidative stress markers .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study: Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative treatment for resistant infections.

Case Study: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of apoptotic pathways, confirmed by increased levels of caspase activity and DNA fragmentation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.